
physical and chemical properties of 4-
Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Nitropyridin-2-amine

Cat. No.: B052811 Get Quote

An In-depth Technical Guide to 4-Nitropyridin-2-amine: Properties, Synthesis, and

Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Nitropyridin-2-amine (CAS No.

4487-50-7), a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and

drug development professionals, this document delves into the core physicochemical

properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, with a

particular focus on its role in the development of targeted therapeutics.

Molecular Overview and Physicochemical
Properties
4-Nitropyridin-2-amine, also known as 2-Amino-4-nitropyridine, is a functionalized pyridine

derivative. The pyridine ring, an electron-deficient aromatic system, is rendered even more so

by the potent electron-withdrawing effects of the nitro group (-NO₂) at the C4 position. This

electronic profile dictates the molecule's reactivity and physical characteristics. The primary

amine group (-NH₂) at the C2 position serves as a critical synthetic handle for further molecular

elaboration.

The key physicochemical properties are summarized below for rapid reference and

comparison.
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Property Value Source(s)

CAS Number 4487-50-7 [1]

Molecular Formula C₅H₅N₃O₂ [2]

Molecular Weight 139.11 g/mol [1][2]

IUPAC Name 4-nitropyridin-2-amine [1]

Physical Form
Solid, light yellow to orange

crystalline powder
[3]

Melting Point ~96 °C [3]

Boiling Point 339.0 ± 22.0 °C (Predicted) [3]

Density 1.437 ± 0.06 g/cm³ (Predicted) [3]

pKa 3.43 ± 0.11 (Predicted) [3]

LogP 0.572 (Predicted) [4]

Storage Conditions

Store at 2-8°C under an inert

atmosphere (e.g., Argon or

Nitrogen)

Solubility Profile: While quantitative solubility data is not extensively published, empirical

evidence from synthesis and purification suggests it is sparingly soluble in cold water but has

moderate to good solubility in polar organic solvents like ethanol, methanol, and N,N-

dimethylformamide (DMF).[5][6] Its solubility behavior is governed by the polar nitro and amino

groups, which allow for hydrogen bonding, and the relatively small aromatic core.[7] For

purification, recrystallization from ethanol is often effective.[8]

Spectroscopic and Structural Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 4-Nitropyridin-2-
amine. Below is an expert interpretation of the expected spectral data based on its structure

and data from closely related analogues.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A multinuclear NMR study of substituted 2-amino-4-nitropyridines provides a strong foundation

for spectral assignment.[9]

¹H NMR (Expected in DMSO-d₆, 400 MHz):

δ ~8.1-8.3 ppm (d, 1H): This downfield doublet corresponds to the proton at the C6

position (H-6). It is deshielded by the adjacent ring nitrogen and experiences coupling to

H-5.

δ ~7.5-7.7 ppm (br s, 2H): A broad singlet integrating to two protons is characteristic of the

primary amine (-NH₂) protons. The broadness is due to quadrupole broadening from the

¹⁴N nucleus and potential hydrogen exchange.

δ ~7.2-7.4 ppm (d, 1H): A doublet corresponding to the proton at the C3 position (H-3).

This proton is shielded relative to H-5 and H-6.

δ ~6.8-7.0 ppm (dd, 1H): A doublet of doublets representing the proton at the C5 position

(H-5), coupled to both H-6 and H-3. The strong electron-withdrawing nitro group at C4

significantly influences its chemical shift.

¹³C NMR (Expected in DMSO-d₆, 100 MHz):

δ ~160-162 ppm: Quaternary carbon C2, attached to the amino group.

δ ~155-157 ppm: Quaternary carbon C4, attached to the nitro group. This carbon is

significantly deshielded.

δ ~148-150 ppm: C6, adjacent to the ring nitrogen.

δ ~110-112 ppm: C5, influenced by the adjacent C4-NO₂.

δ ~105-107 ppm: C3, typically the most shielded carbon in the ring.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[11]
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3450-3300 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching vibrations of the

primary amine group. The presence of two distinct, sharp peaks is a hallmark of a -NH₂

group.[11][12]

1650-1580 cm⁻¹ (sharp): The N-H bending (scissoring) vibration of the primary amine.[11]

1580-1560 cm⁻¹ & 1350-1330 cm⁻¹ (strong): Asymmetric and symmetric stretching

vibrations of the C-NO₂ group, respectively. These are typically very strong and characteristic

absorptions.[13]

~1600 cm⁻¹, ~1470 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

1335-1250 cm⁻¹ (strong): C-N stretching vibration, characteristic of an aromatic amine.[11]

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural

information through fragmentation analysis.

Electron Ionization (EI-MS):

Molecular Ion (M⁺): An odd molecular ion peak at m/z = 139, consistent with the molecular

formula C₅H₅N₃O₂ and the nitrogen rule.[14]

Key Fragments:

m/z = 122: Loss of a hydroxyl radical (•OH), a common fragmentation for aromatic nitro

compounds.

m/z = 109: Loss of nitric oxide (•NO).

m/z = 93: Loss of the nitro group (•NO₂).

m/z = 81: Subsequent loss of hydrogen cyanide (HCN) from the m/z 109 fragment,

indicative of the pyridine ring structure.

Synthesis and Purification Protocol
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While multiple synthetic routes to nitropyridines exist, a common and reliable laboratory-scale

method involves the direct nitration of an aminopyridine precursor.[5][15][16] However, the

electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution

challenging.[8] A robust approach is the nitration of 2-aminopyridine N-oxide, followed by

deoxygenation, or the direct nitration of 2-aminopyridine under harsh conditions.

The following protocol is adapted from a validated procedure for a structurally similar substrate,

demonstrating the principles of mixed-acid nitration for activated pyridine systems.[8][17]

Detailed Synthesis Protocol: Nitration of 2-
Aminopyridine

Causality: The use of a potent mixed-acid nitrating system (HNO₃/H₂SO₄) is necessary to

generate the highly electrophilic nitronium ion (NO₂⁺) in sufficient concentration to overcome

the deactivated nature of the pyridine ring. Sulfuric acid protonates the nitric acid, facilitating

the loss of water to form the nitronium ion. The reaction is performed at low temperatures to

control the highly exothermic reaction and minimize side-product formation.

Materials:

2-Aminopyridine

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Concentrated Nitric Acid (HNO₃, 70%)

Ammonium Hydroxide solution (or NaOH)

Crushed Ice and Water

Ethanol (for recrystallization)

Self-Validating Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,

thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
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Substrate Addition: Cool the sulfuric acid to 0°C in an ice-salt bath. Slowly and portion-

wise, add 9.4 g (0.1 mol) of 2-aminopyridine. The formation of the pyridinium salt is

exothermic; ensure the temperature is maintained below 10°C.

Nitration: Once the substrate is fully dissolved, cool the mixture back to 0-5°C. Prepare a

nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of

concentrated sulfuric acid in a separate cooled beaker. Add this nitrating mixture dropwise

to the reaction flask via the dropping funnel over 1 hour, ensuring the internal temperature

does not exceed 10°C.

Reaction Drive: After the addition is complete, allow the mixture to stir at 5-10°C for an

additional 2 hours, then let it slowly warm to room temperature and stir for 4-6 hours.

Monitor the reaction by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase) until

the starting material is consumed.

Quenching & Neutralization: Carefully and slowly pour the reaction mixture onto 500 g of

crushed ice with vigorous stirring. This step is highly exothermic. Once the ice has melted,

slowly neutralize the cold acidic solution by adding concentrated ammonium hydroxide

until the pH is ~7-8. This will precipitate the product.

Isolation and Purification: Collect the resulting yellow precipitate by vacuum filtration.

Wash the solid thoroughly with cold water to remove residual inorganic salts. Dry the

crude product under vacuum.

Recrystallization: For higher purity, dissolve the crude solid in a minimum amount of hot

ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize

crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and

dry in a vacuum oven at 40-50°C.

Synthesis Workflow Diagram
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Figure 1: Synthesis Workflow for 4-Nitropyridin-2-amine
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Figure 2: Simplified MAPK/ERK Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 4-Nitropyridin-2-amine , 97% , 4487-50-7 - CookeChem [cookechem.com]

3. 4487-50-7 2-Amino-4-nitropyridine AKSci R734 [aksci.com]

4. chemscene.com [chemscene.com]

5. mdpi.org [mdpi.org]

6. pubs.acs.org [pubs.acs.org]

7. quora.com [quora.com]

8. pdf.benchchem.com [pdf.benchchem.com]

9. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines
and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

10. pdf.benchchem.com [pdf.benchchem.com]

11. orgchemboulder.com [orgchemboulder.com]

12. chimia.ch [chimia.ch]

13. 4-Nitropyridine(1122-61-8) IR Spectrum [chemicalbook.com]

14. 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 - PubChem
[pubchem.ncbi.nlm.nih.gov]

15. prepchem.com [prepchem.com]

16. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar
[semanticscholar.org]

17. CN103664763A - Preparation method of 2-amino-3-nitro pyridine - Google Patents
[patents.google.com]

To cite this document: BenchChem. [physical and chemical properties of 4-Nitropyridin-2-
amine]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b052811?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-nitropyridine
https://www.cookechem.com/Detail/BD0198732.htm
https://aksci.com/item_detail.php?cat=R734
https://www.chemscene.com/cs-w019623.html
https://www.mdpi.org/ecsoc/ecsoc-4/a0082/a0082.htm
https://pubs.acs.org/doi/10.1021/acs.jced.2c00210
https://www.quora.com/Are-amines-soluble-in-organic-solvents
https://pdf.benchchem.com/1281/Application_Note_and_Protocol_Synthesis_of_2_amino_4_bromo_3_nitropyridine.pdf
https://pubmed.ncbi.nlm.nih.gov/12083665/
https://pubmed.ncbi.nlm.nih.gov/12083665/
https://pdf.benchchem.com/1281/Spectroscopic_Analysis_of_2_Amino_4_bromo_3_nitropyridine_A_Technical_Overview.pdf
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.chimia.ch/chimia/article/download/1968_397/7778
https://www.chemicalbook.com/SpectrumEN_1122-61-8_IR1.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-nitropyridine
https://prepchem.com/4-nitropyridine/
https://www.semanticscholar.org/paper/Preparation-of-2-amino-3-nitropyridine-and-pyridine-Shouxin-Junzhang/9fb1a56c2fead1217037b89514ae03ea544388f4
https://www.semanticscholar.org/paper/Preparation-of-2-amino-3-nitropyridine-and-pyridine-Shouxin-Junzhang/9fb1a56c2fead1217037b89514ae03ea544388f4
https://patents.google.com/patent/CN103664763A/en
https://patents.google.com/patent/CN103664763A/en
https://www.benchchem.com/product/b052811#physical-and-chemical-properties-of-4-nitropyridin-2-amine
https://www.benchchem.com/product/b052811#physical-and-chemical-properties-of-4-nitropyridin-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b052811#physical-and-chemical-properties-of-4-
nitropyridin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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